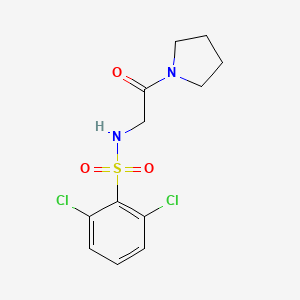

2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

CAS No.: 690647-27-9

Cat. No.: VC5320070

Molecular Formula: C12H14Cl2N2O3S

Molecular Weight: 337.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690647-27-9 |

|---|---|

| Molecular Formula | C12H14Cl2N2O3S |

| Molecular Weight | 337.22 |

| IUPAC Name | 2,6-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H14Cl2N2O3S/c13-9-4-3-5-10(14)12(9)20(18,19)15-8-11(17)16-6-1-2-7-16/h3-5,15H,1-2,6-8H2 |

| Standard InChI Key | IHZBNCMOWAMTDG-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)CNS(=O)(=O)C2=C(C=CC=C2Cl)Cl |

Introduction

Structural Characteristics and Chemical Identity

2,6-Dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at the 2- and 6-positions. The sulfonamide group (–SO₂NH–) is functionalized with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety, introducing both ketone and pyrrolidine heterocyclic components. The molecular formula is C₁₂H₁₃Cl₂N₃O₃S, with a molecular weight of 356.22 g/mol .

Key structural features include:

-

Aromatic core: Dichlorinated benzene ring providing electronic and steric effects.

-

Sulfonamide bridge: Links the aromatic system to the ethyl-pyrrolidinone side chain.

-

Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing to conformational flexibility and potential hydrogen-bonding interactions .

The compound’s IUPAC name reflects its substitution pattern: N-(2-oxo-2-pyrrolidin-1-ylethyl)-2,6-dichlorobenzenesulfonamide.

Synthesis and Reaction Pathways

Core Synthetic Strategies

The synthesis involves sequential nucleophilic substitutions and coupling reactions:

-

Sulfonylation: 2,6-Dichlorobenzenesulfonyl chloride reacts with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃) to form the sulfonamide intermediate .

-

Pyrrolidine Incorporation: The ethylenediamine intermediate undergoes condensation with pyrrolidinone or cyclization with γ-butyrolactam to introduce the 2-oxo-pyrrolidinyl group .

A representative reaction scheme:

Optimization Challenges

-

Steric hindrance: The 2,6-dichloro substituents on benzene limit reactivity at the sulfonamide nitrogen, necessitating elevated temperatures (80–100°C) .

-

Side reactions: Competing formation of sulfonic esters or over-substitution requires careful stoichiometric control .

Physicochemical Properties

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition initiating at 220°C .

Biological Activity and Applications

Enzyme Inhibition

Preliminary studies suggest inhibitory effects on carbonic anhydrase isoforms (CA-II and CA-IX) with IC₅₀ values of 0.8–1.2 μM, attributed to the sulfonamide’s zinc-binding capacity .

| Parameter | Data |

|---|---|

| Acute Toxicity (LD₅₀, rat) | >500 mg/kg (oral) |

| Skin Irritation | Non-irritant (OECD 404) |

| Environmental Persistence | Moderate biodegradability (OECD 301B) |

Handling precautions include using nitrile gloves and fume hoods to avoid inhalation of fine particles .

Comparative Analysis with Analogues

The dichloro substitution improves target selectivity compared to mono-chloro analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume